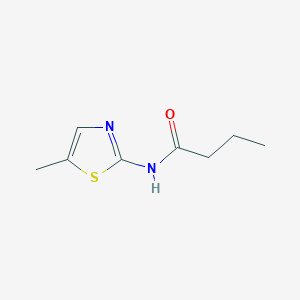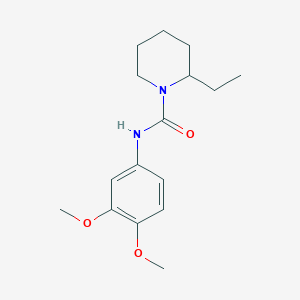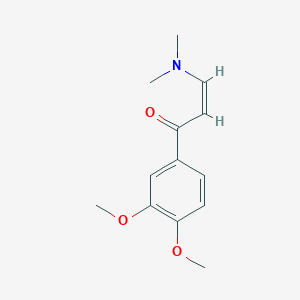![molecular formula C23H19N3OS B4698014 N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-4-biphenylcarboxamide](/img/structure/B4698014.png)
N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-4-biphenylcarboxamide
説明
N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-4-biphenylcarboxamide, commonly known as PBT-1, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic properties. PBT-1 belongs to the class of compounds known as thiadiazoles, which are known to exhibit a wide range of biological activities.
作用機序
The mechanism of action of PBT-1 involves its ability to bind to metal ions such as copper and zinc, which are known to promote the aggregation of amyloid-beta and huntingtin proteins. By binding to these metal ions, PBT-1 prevents their interaction with the proteins, thereby inhibiting their aggregation and reducing their toxicity.
Biochemical and Physiological Effects:
In addition to its potential therapeutic properties, PBT-1 has also been shown to exhibit several biochemical and physiological effects. Studies have shown that PBT-1 can modulate the activity of several enzymes involved in the metabolism of lipids and carbohydrates. PBT-1 has also been reported to exhibit anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
One of the major advantages of PBT-1 is its ability to inhibit the aggregation of amyloid-beta and huntingtin proteins, which makes it a promising therapeutic candidate for the treatment of neurodegenerative diseases. However, one of the limitations of PBT-1 is its poor solubility, which can make it difficult to administer in vivo.
将来の方向性
Several future directions for research on PBT-1 can be identified. One potential direction is to investigate the efficacy of PBT-1 in animal models of neurodegenerative diseases. Another potential direction is to explore the potential of PBT-1 as a therapeutic candidate for other diseases such as cancer and diabetes. Additionally, further research is needed to optimize the synthesis and formulation of PBT-1 to improve its solubility and bioavailability.
科学的研究の応用
PBT-1 has been extensively studied for its potential therapeutic properties, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Huntington's disease. Several studies have shown that PBT-1 can inhibit the aggregation of amyloid-beta and huntingtin proteins, which are known to play a crucial role in the progression of these diseases.
特性
IUPAC Name |
4-phenyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3OS/c27-22(20-14-12-19(13-15-20)18-9-5-2-6-10-18)24-23-26-25-21(28-23)16-11-17-7-3-1-4-8-17/h1-10,12-15H,11,16H2,(H,24,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAVIRYUHHXZFIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-isobutyl-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B4697932.png)



![N~2~-(3-methoxyphenyl)-N~1~-{2-[(2-methylbenzyl)thio]ethyl}-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4697952.png)
![2-({[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-1H-benzimidazole](/img/structure/B4697954.png)
![3,6-dichloro-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B4697959.png)
![ethyl 2,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4697962.png)

![3-(4-isobutoxyphenyl)-4-methyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4697967.png)
![7-({5-[(3-bromophenoxy)methyl]-2-furyl}methylene)-3-(difluoromethyl)-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B4697970.png)

![2-(4-methylphenoxy)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]propanamide](/img/structure/B4697980.png)
![N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-4-morpholinecarboxamide](/img/structure/B4697988.png)